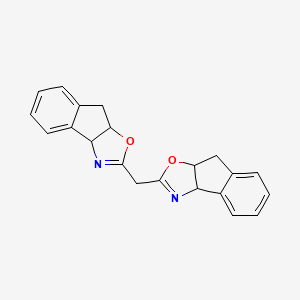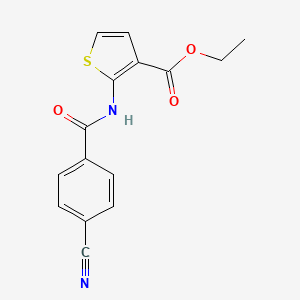
Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiophene derivatives, including Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, are often synthesized using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound was confirmed by FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of the Gewald synthesis . This process involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .科学的研究の応用
Synthesis and Characterization
- Research on related thiophene derivatives has led to the development of novel synthetic pathways and characterization techniques. For instance, a study presented a convenient method for synthesizing ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, showcasing the compound's utility in organic synthesis and potential for further modification in drug design and development Rangnekar & Mavlankar, 1991.
Antimicrobial and Antioxidant Activities
- The antimicrobial and antioxidant potential of thiophene derivatives has been explored, revealing that certain compounds exhibit significant activities against bacterial and fungal pathogens, as well as potent antioxidant properties. This highlights the potential of thiophene derivatives in developing new antimicrobial agents and antioxidants K. Raghavendra et al., 2016.
Anticancer and Anti-inflammatory Activities
- The synthesis and evaluation of thiophene and thienopyrimidine derivatives have demonstrated their potential in anticancer and anti-inflammatory therapies. Specific derivatives have shown significant activity against various cancer cell lines, suggesting the therapeutic potential of thiophene derivatives in oncology M. Abdel-Motaal et al., 2020.
Material Science Applications
- Thiophene derivatives have also found applications in material science, particularly in the development of dyes and pigments. Research has shown that azo dyes derived from thiophene compounds exhibit good coloration and fastness properties on textiles, indicating their potential utility in the dyeing industry R. W. Sabnis & D. W. Rangnekar, 1989.
将来の方向性
Thiophene-based analogs, including Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, are of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the diverse applications of these compounds in pharmaceutical and industrial chemistry.
作用機序
Target of Action
Many thiophene derivatives are known to have biological activity and can interact with various targets in the body. The specific target of “Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate” would depend on its specific structure and functional groups .
Mode of Action
The mode of action would involve the compound binding to its target, which could be a protein, enzyme, or other molecule in the body. This binding could inhibit the target’s function, alter its function, or mimic the action of a natural molecule .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme, the compound could inhibit the enzyme and disrupt the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can affect how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The result of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, the result could be a reduction in disease symptoms .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can affect the compound’s ability to reach its target .
生化学分析
Biochemical Properties
The biochemical properties of Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate are not fully understood yet. Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on cells and cellular processes are currently unknown. Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
ethyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-2-20-15(19)12-7-8-21-14(12)17-13(18)11-5-3-10(9-16)4-6-11/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACVPLUTYGVDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2626331.png)
![4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2626336.png)
![Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2626340.png)
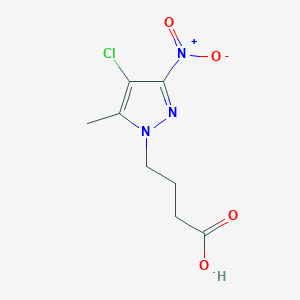

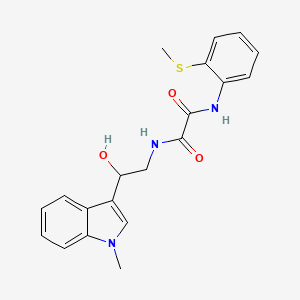
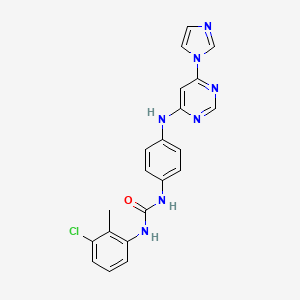
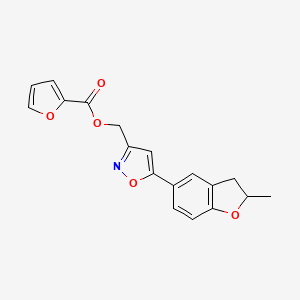
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2626347.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)
![[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B2626350.png)
